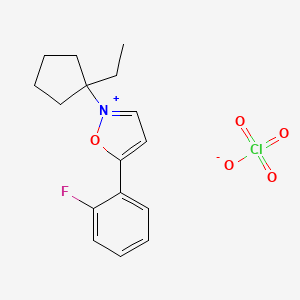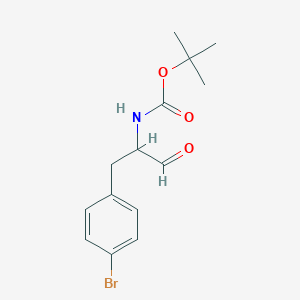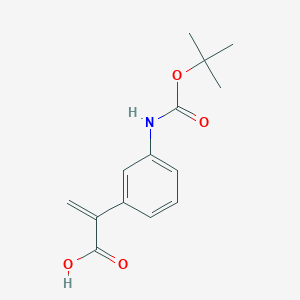
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenyl ring and an acrylic acid moiety. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of the acrylic acid moiety. One common method involves the reaction of 3-aminoacetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected intermediate. This intermediate is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the phenyl ring.
Reduction: Saturated carboxylic acids.
Substitution: Amino-substituted derivatives.
科学的研究の応用
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid depends on its specific application. In organic synthesis, the Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during subsequent synthetic steps. The acrylic acid moiety can participate in various reactions, such as polymerization or conjugation with other molecules, to form desired products.
類似化合物との比較
Similar Compounds
2-(3-(Tert-butoxycarbonylamino)phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
2-(3-(Tert-butoxycarbonylamino)phenyl)butyric acid: Contains a butyric acid moiety.
2-(3-(Tert-butoxycarbonylamino)phenyl)valeric acid: Contains a valeric acid moiety.
Uniqueness
2-(3-(Tert-butoxycarbonylamino)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity compared to its saturated counterparts. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and subsequent functionalization .
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-9(12(16)17)10-6-5-7-11(8-10)15-13(18)19-14(2,3)4/h5-8H,1H2,2-4H3,(H,15,18)(H,16,17) |
InChIキー |
MRXZJIOQVORKBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


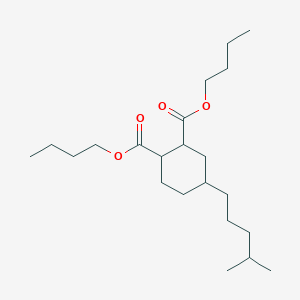
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
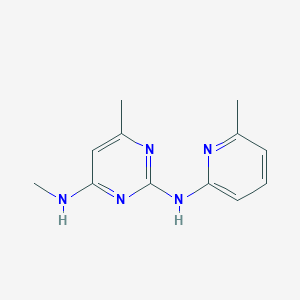
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)


![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)

